![molecular formula C₂₇H₃₈O₉ B1140768 11alpha-Hydroxyprogesterone 11-glucosiduronic acid CAS No. 77710-64-6](/img/structure/B1140768.png)
11alpha-Hydroxyprogesterone 11-glucosiduronic acid
Overview
Description
11alpha-Hydroxyprogesterone 11-glucosiduronic acid (11alpha-OHP-11-Glu) is a small molecule derived from progesterone, a hormone that plays a role in the development and maintenance of the female reproductive system. It is a metabolite of progesterone and has been studied for its potential therapeutic applications. 11alpha-OHP-11-Glu has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidative effects.
Scientific Research Applications
Steroid Glucosiduronic Acid
“11alpha-Hydroxyprogesterone 11-glucosiduronic acid” is a steroid glucosiduronic acid . It comprises 11alpha-hydroxyprogesterone having a β-D glucosiduronic acid residue attached to the 11-hydroxy group via a glycosidic linkage . This compound is a part of the metabolic pathways of steroids and can be used to understand and improve the bioavailability of steroid-based therapeutics.
Metabolic Diseases
Research has shown that 11β-hydroxysteroid dehydrogenase type 1 inhibitors may turn out to be important substances with a therapeutic effect . The inhibition of this enzyme is a promising area for further research, especially in diseases such as diabetes, metabolic syndrome, and obesity .
Glucocorticoids Regulation
Glucocorticoids (GCs) are steroid hormones secreted by the cortex of the adrenal glands. They play an important regulatory role in the metabolism of carbohydrates, lipids, and proteins . “11alpha-Hydroxyprogesterone 11-glucosiduronic acid” is related to the regulation of these glucocorticoids .
Biorefinery Processes
Recombinant yeast could find application in rural biorefinery processes where co-production of value-added products (11α-hydroxyprogesterone and ethanol) from novel feedstocks is an emergent and attractive possibility .
Mechanism of Action
Target of Action
The primary target of 11alpha-Hydroxyprogesterone 11-glucosiduronic acid is 11β-hydroxysteroid dehydrogenase (11β-HSD) . This enzyme plays a crucial role in the conversion of active glucocorticoids to their inactive forms, thereby regulating the local availability of active glucocorticoids .
Mode of Action
11alpha-Hydroxyprogesterone 11-glucosiduronic acid acts as a potent competitive inhibitor of both isoforms (1 and 2) of 11β-HSD . By inhibiting 11β-HSD, it prevents the conversion of active glucocorticoids to their inactive forms, thereby increasing the local availability of active glucocorticoids .
Biochemical Pathways
The inhibition of 11β-HSD by 11alpha-Hydroxyprogesterone 11-glucosiduronic acid affects the glucocorticoid pathway . This leads to an increase in the local concentration of active glucocorticoids, which can bind to glucocorticoid receptors and exert their effects .
Result of Action
The increased availability of active glucocorticoids due to the action of 11alpha-Hydroxyprogesterone 11-glucosiduronic acid can lead to enhanced glucocorticoid effects . These effects include anti-inflammatory and immunosuppressive actions, as well as effects on metabolism and cardiovascular function .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O9/c1-12(28)16-6-7-17-15-5-4-13-10-14(29)8-9-26(13,2)19(15)18(11-27(16,17)3)35-25-22(32)20(30)21(31)23(36-25)24(33)34/h10,15-23,25,30-32H,4-9,11H2,1-3H3,(H,33,34)/t15-,16+,17-,18+,19+,20-,21-,22+,23-,25+,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTMNZAPPOMZST-RKCIHFDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693627 | |
Record name | (11alpha)-3,20-Dioxopregn-4-en-11-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77710-64-6 | |
Record name | (11α)-3,20-Dioxopregn-4-en-11-yl β-D-glucopyranosiduronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77710-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (11alpha)-3,20-Dioxopregn-4-en-11-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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